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Compound of Interest

Compound Name: Fmoc-HoCys(Mob)-OH
Cat. No.: B13010024
Get Quote
. J

Chemical Identity & Properties[1][2]

¢ Chemical Name: Fmoc-L-Homocysteine(Mob)-OH
» Function: Protected building block for introducing L-Homocysteine.
¢ Molecular Weight: ~477.5 g/mol (Estimate based on C27H27NO5S).

* Appearance: White to off-white crystalline powder.

Solubility Characteristics

Fmoc-HoCys(Mob)-OH exhibits solubility characteristics typical of hydrophobic Fmoc-amino
acids. The Mob group adds significant lipophilicity, ensuring good solubility in organic solvents
but strict insolubility in aqueous media.
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Concentration

Solvent Solubility Rating o Notes
Limit
DMF Preferred solvent for
_ , Excellent >0.5M _
(Dimethylformamide) SPPS coupling.

Alternative for difficult
NMP (N-Methyl-2-

) Excellent >05M sequences; reduces
pyrrolidone)

aggregation.

Useful for resin

DCM Good 0.2-03M swelling; less ideal for
00 ~0.2-0.
(Dichloromethane) coupling due to lower
polarity.

Causes immediate
Methanol/Water Poor <1mM precipitation. Avoid

moisture.

Stability & Storage

The Mob group provides robust protection for the sulfhydryl moiety, preventing premature
oxidation (disulfide formation) or alkylation.

o Solid State Stability: Stable for >2 years when stored at -20°C under desiccated conditions.

o Solution Stability (DMF): Stable for 24—-48 hours at room temperature. However, fresh
preparation immediately before coupling is recommended to minimize spontaneous Fmoc
cleavage or slow oxidation.

 Acid Stability (Critical):
o 1% - 5% TFA (DCM): Completely Stable. (Allows removal of Mmt/Trt groups elsewhere).

o 95% TFA (Cleavage Cocktail):Stable. The Mob group is not removed during standard resin
cleavage. This is the defining feature of this reagent.

Part 2: Strategic Application (The "Why")
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The primary utility of Fmoc-HoCys(Mob)-OH lies in its orthogonality to the standard Trityl (Trt)
group.

» Regioselective Disulfide Formation:

o Cysteine residues protected with Trt are deprotected and cleaved from the resin by TFA,
yielding free thiols (-SH).

o Homocysteine residues protected with Mob remain protected (-S-Mob) after TFA cleavage.

o This allows the researcher to form a disulfide bond between the free Cys residues first,
and then chemically remove the Mob group later to form a second, distinct bridge (e.g.,
HoCys-HoCys).

e Prevention of Side Reactions:

o Homocysteine is prone to forming a five-membered thiolactone ring when the carboxyl
group is activated and the amine is deprotected. The Mob group sterically and chemically
stabilizes the side chain, though rapid coupling is still advised.

Part 3: Operational Workflows
Solubilization Protocol

Goal: Prepare a 0.2 M solution for automated or manual synthesis.

o Calculate: Determine the mass required for 0.2 M concentration (e.g., ~95 mg per mL of
solvent).

o Weigh: Weigh the powder into a dry vial. Avoid moisture; the Fmoc group is base-labile and
water can contain trace amines or promote hydrolysis.

» Dissolve: Add DMF (peptide synthesis grade, amine-free). Vortex for 30—60 seconds.

o Tip: If the solution appears cloudy, add NMP dropwise or sonicate briefly (max 30 sec) to
break up aggregates.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b13010024/docs?utm_src=pdf-body#part-1-physicochemical-profile-stability-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13010024?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

« Filter (Optional): For automated synthesizers, filter through a 0.45 pm PTFE filter to protect
fluidics.

Coupling Protocol (Preventing Racemization)

Cysteine and Homocysteine derivatives are susceptible to racemization (conversion of L to D
isomer) during activation.

o Recommended Activation:DIC / Oxyma Pure (Diisopropylcarbodiimide / Ethyl
Cyanohydroxyiminoacetate).

o Ratio: 1:1:1 (AA: DIC : Oxyma).
o Mechanism:[2][3][4][5] Oxyma suppresses racemization more effectively than HOB.

o Alternative: HATU / DIPEA (Use with caution; base-mediated racemization risk is higher. Use
only 0.95 eq of base relative to AA).

e Coupling Time: 30—-60 minutes. Extended coupling increases racemization risk without
significant yield improvement.

Cleavage & Deprotection Strategy

This is the most critical step. You must choose the pathway based on your target molecule.

Pathway A: Peptide Cleavage with Mob Retention (Standard)

Reagent: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H20.[3]

Action: Cleaves peptide from resin and removes acid-labile groups (Boc, tBu, Trt).

Result: Peptide is released; HoCys remains as HoCys(Mob).

Use Case: When you want to purify the linear peptide before forming the HoCys bridge.
Pathway B: Oxidative Removal (Disulfide Formation)

e Reagent: lodine (12) in Methanol/Acetic Acid or Thallium(lll) Trifluoroacetate.
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o Action: Directly oxidizes the S-Mob thioether to a disulfide (S-S).

¢ Result: Formation of HoCys-HoCys or HoCys-Cys bridge.

e Note: This is often performed in solution after Pathway A.

Pathway C: Complete Removal (Free Thiol)

o Reagent:HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid).

e Action: Strong acid cleavage is required to remove the Mob group to yield the free thiol (-SH)
without oxidation.

e Warning: These are harsh conditions (High E-E-A-T warning). Standard TFA will not work.

Part 4: Visualization of Workflows
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Caption: Logic flow for processing Fmoc-HoCys(Mob)-OH. Note the divergence after TFA
cleavage due to Mob stability.

Part 5: Troubleshooting
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Issue Probable Cause Corrective Action

Use double coupling (2 x 30
) Steric hindrance of the bulky min) or switch solvent to NMP.
Incomplete Coupling
Mob/Fmoc groups. Increase temperature to 50°C

(caution: racemization risk).

Use fresh, amine-free DMF.
S Moisture contamination or old Dry the amino acid powder in a
Precipitation in Vial ) )
DMF. desiccator overnight before

use.

Correct. Mob is stable to TFA.
Mob Group Not Removed Used standard TFA cocktail. Use lodine (for disulfide) or
HF/TFMSA (for free thiol).

) Switch from HATU/DIPEA to
Base-mediated proton

Racemization ] DIC/Oxyma. If using DIPEA,
abstraction. _
reduce to 0.95 equivalents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Buy Fmoc-Cys(STmp)-OH | 1403834-74-1 [smolecule.com]

e 2. m.youtube.com [m.youtube.com]

e 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

e 4. Methods for Removing the Fmoc Group | Springer Nature Experiments

[experiments.springernature.com]

e 5. chem.uci.edu [chem.uci.edu]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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